molecular formula C18H13NO5 B12760692 Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-8-quinolinecarboxylate CAS No. 90181-98-9

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-8-quinolinecarboxylate

Cat. No.: B12760692
CAS No.: 90181-98-9
M. Wt: 323.3 g/mol
InChI Key: CYZLGTAWCVICMN-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, features a quinolone core with additional functional groups that enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 4-hydroxy-2-quinolone derivatives, which are then subjected to benzoylation and esterification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate involves its interaction with specific molecular targets. The quinolone core can intercalate with DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. This mechanism is similar to that of other quinolone-based drugs, which disrupt bacterial DNA synthesis and exhibit antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: A simpler quinolone derivative with similar biological activities.

    3-benzoyl-4-hydroxy-2-quinolone: Lacks the ester group but shares the benzoyl and hydroxy functionalities.

    Methyl 4-hydroxy-2-quinolone-8-carboxylate: Similar structure but without the benzoyl group.

Uniqueness

Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both benzoyl and ester groups enhances its potential for diverse chemical modifications and applications in various fields .

Properties

CAS No.

90181-98-9

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C18H13NO5/c1-24-18(23)12-9-5-8-11-14(12)19-17(22)13(16(11)21)15(20)10-6-3-2-4-7-10/h2-9H,1H3,(H2,19,21,22)

InChI Key

CYZLGTAWCVICMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C(=C2O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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